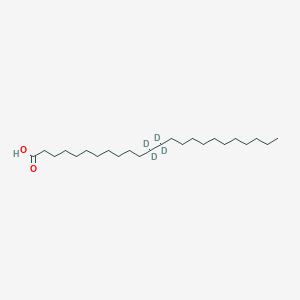

Lignoceric acid-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

372.7 g/mol |

IUPAC Name |

12,12,13,13-tetradeuteriotetracosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i12D2,13D2 |

InChI Key |

QZZGJDVWLFXDLK-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Lignoceric Acid-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Lignoceric acid-d4-1, a deuterated form of Lignoceric acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide details the compound's physical and chemical characteristics, its role in metabolic pathways, and its application in analytical methodologies.

Core Chemical Properties

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and, for comparative purposes, Lignoceric acid.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | Tetracosanoic-12,12,13,13-d4 acid | N/A |

| Synonyms | Lignoceric acid-d4 | N/A |

| Molecular Formula | C₂₄H₄₄D₄O₂ | [1] |

| Molecular Weight | 372.66 g/mol | [1] |

| CAS Number | 1219794-59-8 | [1] |

Table 2: Physical Properties of Lignoceric Acid (Non-Deuterated)

| Property | Value | Source |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 80-86 °C | [3][4] |

| Boiling Point | 272 °C at 10 mm Hg | [4] |

| Solubility | ||

| Ethanol | 3.33 mg/mL (with sonication) | [5] |

| DMSO | 2 mg/mL (with sonication and warming to 60°C) | [5] |

| Chloroform | Slightly soluble (with heating) | [4] |

| Ethyl Acetate | Slightly soluble | [4] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |

Metabolic Significance of Lignoceric Acid

Lignoceric acid is a very-long-chain fatty acid (VLCFA) that is both obtained from dietary sources, such as peanuts and seed oils, and synthesized endogenously from shorter-chain fatty acids through the action of elongase enzymes.[3] Its metabolism is critically important for cellular function, particularly in the brain where it is a component of myelin.[3] The breakdown of Lignoceric acid occurs exclusively in peroxisomes via a process called beta-oxidation.

Disruptions in the metabolic pathway of Lignoceric acid are associated with severe genetic disorders, most notably Adrenoleukodystrophy (ALD) and Zellweger syndrome.[5][6] In these conditions, a failure to properly metabolize VLCFAs leads to their accumulation in tissues, causing significant cellular damage, particularly in the nervous system and adrenal glands.[2][6]

The following diagram illustrates the simplified metabolic pathway of Lignoceric acid, highlighting the key steps of its synthesis and degradation, and the point of disruption in Adrenoleukodystrophy.

Caption: Metabolic pathway of Lignoceric acid.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS).[7] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the quantification of the endogenous analyte.[8]

General Experimental Protocol for VLCFA Quantification using LC-MS/MS

The quantification of Lignoceric acid in biological samples, such as plasma or fibroblasts, typically involves the following steps:

-

Sample Preparation:

-

Spiking with Internal Standard: A known amount of this compound is added to the biological sample at the beginning of the workflow.

-

Hydrolysis: The fatty acids are released from their esterified forms (e.g., from complex lipids) through acid or alkaline hydrolysis.

-

Extraction: The free fatty acids are extracted from the aqueous sample matrix using an organic solvent (e.g., hexane).

-

Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the fatty acids are often derivatized.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted and derivatized fatty acids are separated using liquid chromatography, typically with a C8 or C18 reversed-phase column.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both Lignoceric acid and this compound.

-

-

Data Analysis:

-

The peak area of the endogenous Lignoceric acid is normalized to the peak area of the this compound internal standard.

-

The concentration of the endogenous Lignoceric acid is then determined by comparing this normalized ratio to a calibration curve generated using known concentrations of non-deuterated Lignoceric acid.

-

The following diagram illustrates a typical workflow for the quantification of Lignoceric acid using this compound as an internal standard.

Caption: LC-MS/MS workflow for VLCFA quantification.

Safety and Handling

This compound is intended for research use only. As with any chemical, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The toxicological properties of this compound have not been thoroughly investigated. Standard laboratory safety procedures should be followed to minimize exposure.

References

- 1. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]

- 3. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 6. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Synthesis of Deuterated Lignoceric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for deuterated lignoceric acid (C24:0), a crucial tool in metabolic research, drug development, and as an internal standard for mass spectrometry. The methodologies detailed below are based on established principles of organic synthesis and deuterium (B1214612) labeling of fatty acids.

Lignoceric acid, a 24-carbon saturated fatty acid, is implicated in various physiological and pathological processes, including its accumulation in X-linked adrenoleukodystrophy. Deuterium-labeled lignoceric acid serves as a stable isotope tracer to elucidate its metabolic fate and to quantify its presence in biological systems with high precision.

Core Synthesis Strategies

The synthesis of deuterated lignoceric acid can be broadly categorized into two main approaches:

-

Direct Catalytic Hydrogen/Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the lignoceric acid backbone. It is particularly effective for producing perdeuterated (fully deuterated) lignoceric acid.

-

Convergent Synthesis from Deuterated Precursors: This strategy involves the coupling of smaller, pre-deuterated carbon chains to construct the full 24-carbon backbone of lignoceric acid. This approach offers greater control for selective deuteration patterns.

Pathway 1: Perdeuteration via Catalytic H/D Exchange

This pathway is a straightforward method to achieve high levels of deuterium incorporation across the entire molecule.

Logical Workflow

Caption: Workflow for Perdeuteration of Lignoceric Acid.

Experimental Protocol

A typical experimental procedure for the perdeuteration of a long-chain saturated fatty acid via catalytic H/D exchange is as follows:

-

Reactor Preparation: A high-pressure reactor is charged with lignoceric acid, a platinum-on-carbon catalyst (Pt/C, typically 5-10% by weight of the fatty acid), and deuterium oxide (D₂O) as the deuterium source.

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 150-250 °C. The reaction is stirred vigorously for 24-72 hours to ensure efficient mixing and contact between the catalyst, substrate, and deuterium source.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The deuterated lignoceric acid is then extracted with an organic solvent (e.g., diethyl ether or hexane) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Deuterium Incorporation Analysis: The level of deuterium incorporation is determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For very high incorporation, multiple cycles of the H/D exchange may be necessary.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Pt/C | [1][2] |

| Deuterium Source | D₂O | [1][2] |

| Typical Temperature | 150-250 °C | [2] |

| Typical Reaction Time | 24-72 hours | [2] |

| Achievable Deuteration | >98% | [3] |

Pathway 2: Convergent Synthesis via Coupling of Deuterated Precursors

This pathway allows for the synthesis of lignoceric acid with specific deuteration patterns by coupling smaller, pre-deuterated building blocks. A plausible retrosynthetic analysis of lignoceric acid suggests a coupling of two C12 fragments.

Signaling Pathway

Caption: Convergent Synthesis of Deuterated Lignoceric Acid.

Experimental Protocols

Step 1: Preparation of Deuterated C12 Precursors

Perdeuterated dodecanoic acid (lauric acid) can be prepared via the catalytic H/D exchange method described in Pathway 1. This deuterated lauric acid can then be converted to the necessary coupling partners.

-

Protocol for Conversion of Deuterated Lauric Acid to Deuterated 1-Bromododecane (B92323):

-

Reduction: Deuterated lauric acid is reduced to deuterated dodecanol (B89629) using a reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous solvent like diethyl ether.

-

Bromination: The resulting deuterated dodecanol is then converted to 1-bromododecane-d₂₅ by treatment with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

-

-

Protocol for Preparation of a Deuterated Grignard Reagent:

-

Magnesium turnings are activated in anhydrous diethyl ether.

-

A solution of deuterated 1-bromododecane in anhydrous diethyl ether is added dropwise to the magnesium suspension under an inert atmosphere (e.g., argon or nitrogen) to initiate the formation of the Grignard reagent (d₂₅-C₁₂H₂₅MgBr).

-

Step 2: Coupling Reaction

A Kumada coupling reaction can be employed to form the C24 backbone.

-

Reaction Setup: A solution of the deuterated Grignard reagent is added to a solution of deuterated 1-bromododecane in the presence of a nickel or palladium catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)).

-

Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature or with gentle heating.

-

Work-up: The reaction is quenched with a dilute acid solution, and the product, deuterated tetracosane (B166392) (C₂₄D₅₀), is extracted with an organic solvent.

Step 3: Terminal Oxidation to Lignoceric Acid

The terminal methyl group of the deuterated tetracosane needs to be oxidized to a carboxylic acid. This can be a challenging transformation and may require specific methodologies, such as terminal C-H activation or a multi-step process involving terminal halogenation followed by conversion to the carboxylic acid. A more practical approach would be to use a coupling strategy that directly yields a functional group at the terminus that can be easily converted to a carboxylic acid.

Alternative Convergent Strategy: Wittig Reaction

A Wittig-type reaction, similar to that used for the synthesis of deuterated oleic acid, can be adapted for saturated fatty acids.[3] This would involve coupling a deuterated C12 aldehyde with a deuterated C12 phosphonium (B103445) ylide.

Quantitative Data for Convergent Synthesis (Representative)

| Step | Reagents & Conditions | Typical Yield | Deuterium Incorporation | Reference |

| Perdeuteration of Lauric Acid | Pt/C, D₂O, 150-250 °C | >80% | >98% | [1][2] |

| Reduction to Alcohol | LiAlD₄, Et₂O | >90% | Maintained | [2] |

| Bromination | PBr₃ | >80% | Maintained | |

| Kumada Coupling | NiCl₂(dppp), THF | 60-80% | Maintained |

Summary of Synthesis Pathways

| Pathway | Description | Advantages | Disadvantages |

| Catalytic H/D Exchange | Direct deuteration of lignoceric acid using a metal catalyst and D₂O. | Simple, one-step process for perdeuteration. | Requires high temperatures and pressures; may not be suitable for selective labeling. |

| Convergent Synthesis | Assembly of the C24 chain from smaller, pre-deuterated fragments. | Allows for selective deuteration patterns; milder reaction conditions for coupling steps. | Multi-step synthesis with potentially lower overall yield; requires synthesis of deuterated precursors. |

This guide provides a foundational understanding of the synthetic routes to deuterated lignoceric acid. The choice of pathway will depend on the desired level and pattern of deuterium incorporation, as well as the available starting materials and synthetic capabilities. For any specific application, optimization of the reaction conditions will be necessary to achieve the desired yield and isotopic enrichment.

References

Lignoceric Acid-d4-1 as a Tracer in Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Lignoceric acid-d4-1 as a stable isotope tracer for investigating very-long-chain fatty acid (VLCFA) metabolism. This document details the metabolic pathways of lignoceric acid, outlines experimental protocols for tracer studies, and presents a framework for data analysis.

Introduction to Lignoceric Acid and its Metabolic Significance

Lignoceric acid (C24:0) is a saturated very-long-chain fatty acid that plays a crucial role in various biological processes, including the composition of myelin and as a precursor for other lipids.[1][2] Its metabolism is of significant interest in the study of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[3][4][5] The breakdown of lignoceric acid occurs primarily through β-oxidation within peroxisomes.[3][6]

Stable isotope-labeled compounds, such as this compound, serve as powerful tools to trace the metabolic fate of molecules in vivo and in vitro without the safety concerns associated with radioactive isotopes.[7][8] By introducing a known amount of the labeled tracer, researchers can track its incorporation into various metabolic pools and measure the rates of synthesis, degradation, and conversion, providing valuable insights into disease mechanisms and the efficacy of potential therapeutics.[9][10]

The Metabolic Pathway of Lignoceric Acid: Peroxisomal β-Oxidation

The catabolism of lignoceric acid is a multi-step process that takes place within the peroxisomes. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs require the specialized enzymatic machinery of the peroxisome for their initial breakdown.

The key steps in the peroxisomal β-oxidation of lignoceric acid are:

-

Activation: Lignoceric acid is first activated to its coenzyme A (CoA) ester, lignoceroyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS).

-

Oxidation: Lignoceroyl-CoA is then oxidized by a peroxisomal acyl-CoA oxidase, introducing a double bond and producing FADH2.

-

Hydration and Dehydrogenation: The resulting enoyl-CoA is hydrated and then dehydrogenated to form a 3-ketoacyl-CoA.

-

Thiolytic Cleavage: Finally, the 3-ketoacyl-CoA is cleaved by a thiolase to release one molecule of acetyl-CoA and a chain-shortened acyl-CoA (in this case, docosanoyl-CoA or C22:0-CoA).

This cycle repeats until the fatty acid is shortened to a medium-chain acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water.

Below is a diagram illustrating the peroxisomal β-oxidation pathway for lignoceric acid.

Caption: Peroxisomal β-oxidation pathway of lignoceric acid.

Experimental Design for a this compound Tracer Study

A typical tracer study using this compound involves the introduction of the labeled fatty acid into a biological system (e.g., cell culture, animal model) and subsequent analysis of its incorporation into various lipid species and its degradation products over time.

General Experimental Workflow

The following diagram outlines a general workflow for a stable isotope tracer experiment with this compound.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenoleukodystrophy: impaired oxidation of fatty acids due to peroxisomal lignoceroyl-CoA ligase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Metabolism in Adrenoleukodystrophy - William Rizzo [grantome.com]

- 6. Mitochondrial and peroxisomal beta-oxidation of stearic and lignoceric acids by rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukisotope.com [ukisotope.com]

- 10. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lignoceric Acid: Natural Abundance, Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA), is a naturally occurring lipid with significant implications in various biological processes. While not as abundant as shorter-chain fatty acids, its presence in specific dietary sources and its role as a structural component of vital biomolecules make it a subject of increasing interest in the fields of nutrition, cellular biology, and drug development. This technical guide provides an in-depth overview of the natural abundance and sources of lignoceric acid, details on its biosynthesis, and a discussion of its biological roles, including its indirect involvement in cellular signaling.

Natural Abundance and Dietary Sources

Lignoceric acid is found in a variety of natural sources, including plants, animals, and to a lesser extent, microorganisms. Its concentration, however, varies significantly among these sources.

Plant-Based Sources

The primary dietary sources of lignoceric acid are plant-based, particularly in certain vegetable oils, nuts, and seeds.

Table 1: Lignoceric Acid Content in Various Plant Oils

| Oil Source | Lignoceric Acid Content (% of total fatty acids) | Reference |

| Peanut Oil | 1.1 - 2.2 | [1][2] |

| Rapeseed Oil | ~0.5 | [3] |

| Canola Oil | Trace | [4] |

| Sunflower Oil | 0.8 ± 0.2 | [1] |

| Corn Oil | Trace | [1] |

| Soybean Oil | Trace | [4] |

| Olive Oil | Trace | [1] |

| Safflower Oil | Trace | [1] |

| Cottonseed Oil | Trace | [1] |

| Palm Oil | Trace | [4] |

Table 2: Lignoceric Acid Content in Various Nuts and Seeds

| Nut/Seed Source | Lignoceric Acid Content (mg/100g) | Reference |

| Peanuts (roasted) | ~810 | [5] |

| Macadamia Nuts | Present | [6][7][8] |

| Almonds | Present | [7][8] |

| Hazelnuts | Present | [7][8] |

| Walnuts | Present | [7][8] |

| Pine Nuts | Present | [9] |

| Brazil Nuts | Present | [9] |

| Pecans | Present | [9] |

| Pistachio Nuts | Present | [9] |

| Cashew Nuts | Present | [9] |

| Sunflower Seeds | Present | [5] |

Note: Quantitative data for lignoceric acid in many nuts and seeds is not consistently reported as a percentage of total fatty acids, but its presence is confirmed.

Animal-Based Sources

Lignoceric acid is also present in animal fats and tissues, though generally in lower concentrations compared to the richest plant sources. It is a component of cerebrosides in the brain and myelin sheaths.[10][11]

Table 3: Lignoceric Acid Content in Various Animal Fats

| Animal Fat Source | Lignoceric Acid Content (% of total fatty acids) | Reference |

| Beef Tallow | Trace | [12][13][14][15][16] |

| Lard (Pork Fat) | Trace | [13][14][15] |

| Chicken Fat | Trace | [13][14][16] |

| Mutton Fat | Trace | [13] |

Note: "Trace" indicates that the fatty acid is present in very small amounts, often less than 1% of the total fatty acids.

Other Sources

Lignoceric acid can also be found in wood tar and is a byproduct of lignin (B12514952) production.[2] It is present in trace amounts in some fish oils.

Biosynthesis of Lignoceric Acid

Lignoceric acid, like other VLCFAs, is synthesized in the endoplasmic reticulum through a process of fatty acid elongation. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE) system, which sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).

The elongation cycle consists of four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where a C2 unit from malonyl-CoA is added to the acyl-CoA chain.

-

Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original primer.

This cycle is repeated until the desired chain length, such as C24 for lignoceric acid, is achieved.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 3. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 4. Table 3. [Fat Composition of Oils, Lard, Butter, and Margarine]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tools.myfooddata.com [tools.myfooddata.com]

- 6. tandfonline.com [tandfonline.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Fatty acid profile, tocopherol, squalene and phytosterol content of walnuts, almonds, peanuts, hazelnuts and the macadamia nut [pubmed.ncbi.nlm.nih.gov]

- 9. fitaudit.com [fitaudit.com]

- 10. Lignoceric acid biosynthesis in the developing brain. Activities of mitochondrial acetyl-CoA-dependent synthesis and microsomal malonyl-CoA chain-elongating system in relation to myelination. Comparison between normal mouse and dysmyelinating mutants (quaking and jimpy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. britannica.com [britannica.com]

- 12. Tallow - Wikipedia [en.wikipedia.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. myfoodresearch.com [myfoodresearch.com]

- 16. researchgate.net [researchgate.net]

Physical properties of Lignoceric acid-d4-1 such as melting and boiling points.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Lignoceric acid-d4-1 and its closely related analogs. Due to the limited availability of specific experimental data for this compound (CAS 1219794-59-8), this document also includes data for the non-deuterated form, lignoceric acid, and another deuterated variant, Tetracosanoic acid (3,3,5,5-D4), to provide valuable context and estimates.

This compound is a deuterated form of lignoceric acid, a 24-carbon saturated fatty acid.[1] Such isotopically labeled compounds are crucial tools in drug development and metabolic research, primarily used as tracers or internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physical Properties

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | 1219794-59-8 | N/A | N/A | Specific experimental data is not available. |

| Lignoceric acid | 557-59-5 | 80 - 82[3] | 405.9 ± 8.0 at 760 mmHg[3] | Non-deuterated form. |

| Tetracosanoic acid (3,3,5,5-D4) | 61389-26-2 | N/A | 405.9 ± 8.0 at 760 mmHg | A deuterated analog. |

| Lignoceric acid | 557-59-5 | 84.2 | 272 at 10 mmHg[4] |

Experimental Protocols for Determining Physical Properties

The determination of melting and boiling points for fatty acids like this compound requires precise methodologies. Below are detailed protocols for commonly employed techniques.

Melting Point Determination

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point of fatty acids.[5][6]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak temperature of the endothermic transition.

-

Methodology:

-

A small, precisely weighed sample of the fatty acid is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate, and the heat flow is recorded.

-

The temperature at which the maximum heat absorption occurs is taken as the melting point.[5]

-

2. Capillary Tube Method

This is a traditional and widely used method for determining the melting point of crystalline solids.

-

Principle: A small amount of the solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

-

Methodology:

-

A small amount of the dry fatty acid is introduced into a thin-walled capillary tube.

-

The capillary tube is attached to a calibrated thermometer.

-

The thermometer and tube are immersed in a heating bath (e.g., silicone oil).

-

The bath is heated slowly and steadily.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8]

-

Boiling Point Determination

1. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis can be used to determine the boiling points of substances like fatty acid esters.[9]

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The boiling point is determined from the temperature at which a significant mass loss due to vaporization occurs.

-

Methodology:

-

A small amount of the liquid fatty acid is placed in a TGA sample pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored.

-

The temperature at the onset of major mass loss is correlated to the boiling point.

-

2. Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Principle: A small sample is heated in a tube with an inverted capillary. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the atmospheric pressure.

-

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a heating fluid.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

Experimental Workflow Visualization

This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based lipidomics. The following diagram illustrates a typical experimental workflow for this application.

Caption: Workflow for quantification of lignoceric acid using this compound.

References

- 1. This compound | CAS#:1219794-59-8 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]

- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. more.juniata.edu [more.juniata.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Lignoceric Acid-d4-1 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Lignoceric acid-d4-1, a crucial deuterated internal standard for the quantitative analysis of very-long-chain fatty acids (VLCFAs). This document details its commercial availability, analytical applications, and the biochemical pathways in which its non-deuterated counterpart, lignoceric acid, is involved.

Introduction to Lignoceric Acid and its Deuterated Analog

Lignoceric acid, or tetracosanoic acid, is a saturated fatty acid with a 24-carbon backbone (C24:0).[1][2] It is naturally present in small quantities in most fats and is a known byproduct of lignin (B12514952) production.[1][2] In biomedical research, lignoceric acid is of particular interest due to its association with several peroxisomal disorders, including Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[2][3][4] The accumulation of VLCFAs, such as lignoceric acid, in plasma and tissues is a key diagnostic marker for these conditions.[5][6]

This compound is a stable isotope-labeled version of lignoceric acid, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8][9] Its near-identical chemical and physical properties to the endogenous analyte allow for accurate correction of variations during sample preparation and analysis.[10]

Commercial Suppliers of this compound

A critical aspect of research is sourcing high-quality reagents. The following table summarizes the key commercial suppliers of this compound, providing a comparative overview of their product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedChemExpress | This compound | 1219794-59-8 | 98.80% | 5 mg, 10 mg, 25 mg, 50 mg |

| Chemsrc (Shanghai Nianxing Industrial Co., Ltd) | Tetracosanoic-12,12,13,13-d4 acid | 1219794-59-8 | 98.0% | Inquiry required |

| Sigma-Aldrich (AA BLOCKS, INC.) | This compound | 1219794-59-8 | 98% | Inquiry required |

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites.

Experimental Protocols: Quantitative Analysis of VLCFAs using GC-MS

The use of deuterated internal standards is the gold standard for the accurate quantification of organic acids in biological matrices.[10] The following is a detailed protocol for the analysis of very-long-chain fatty acids, including lignoceric acid, in plasma samples using this compound as an internal standard, adapted from established methodologies.[5][11][12][13]

Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate, cultured cells)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methanol, HPLC grade

-

Hydrochloric acid (HCl), concentrated

-

Iso-octane, HPLC grade

-

Pentafluorobenzyl (PFB) bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile, HPLC grade

-

Deionized water

-

Glassware, washed and solvent-rinsed to be free of fatty acid contamination[12]

Sample Preparation and Extraction

-

Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of plasma) into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample.

-

Hydrolysis (for total fatty acid analysis): For the analysis of total fatty acids (free and esterified), an alkaline hydrolysis step (e.g., with KOH in methanol) is required to release fatty acids from complex lipids. This is followed by acidification. For free fatty acid analysis, this step is omitted.

-

Acidification: Acidify the sample with HCl to a final concentration of approximately 25 mM to protonate the fatty acids.[11][12]

-

Liquid-Liquid Extraction: Add iso-octane to the sample, vortex vigorously, and centrifuge to separate the phases. The fatty acids will partition into the upper organic layer. Repeat the extraction to ensure complete recovery.[11][12]

-

Drying: Transfer the organic extracts to a clean tube and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization

-

To enhance volatility and improve chromatographic properties for GC analysis, the extracted fatty acids are derivatized to their pentafluorobenzyl (PFB) esters.

-

Reconstitute the dried extract in a solution of 1% PFB bromide and 1% DIPEA in acetonitrile.[11][12]

-

Incubate the reaction mixture at room temperature for approximately 20-30 minutes.[13]

-

Dry the derivatization reagents under a stream of nitrogen.

GC-MS Analysis

-

Reconstitution: Dissolve the derivatized sample in a small, precise volume of iso-octane.

-

Injection: Inject an aliquot of the reconstituted sample onto the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the fatty acid PFB esters. The temperature program should be optimized to achieve baseline separation of lignoceric acid from other fatty acids.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity.[13] Monitor the characteristic ions for both the endogenous lignoceric acid-PFB ester and the this compound-PFB ester.

-

Quantification: Create a standard curve using known concentrations of unlabeled lignoceric acid and a fixed concentration of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of lignoceric acid in the unknown samples.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow for VLCFA Quantification

Caption: Workflow for VLCFA analysis using a deuterated standard.

Lignoceric Acid Peroxisomal Beta-Oxidation Pathway

Lignoceric acid is primarily metabolized through beta-oxidation within peroxisomes.[2][14] This is a critical pathway, and its dysfunction leads to the accumulation of VLCFAs observed in certain genetic disorders.

Caption: Key steps in the peroxisomal beta-oxidation of lignoceric acid.

Logical Relationship of Supplier Data

Caption: Comparative overview of supplier specifications.

Conclusion

This compound is an indispensable tool for researchers investigating the role of very-long-chain fatty acids in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in clinical diagnostics and drug development. This guide provides the necessary information for sourcing this critical reagent and implementing a robust analytical methodology. Researchers are encouraged to consult the suppliers' technical datasheets for the most current product information and to optimize the provided experimental protocol for their specific applications.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. escholarship.org [escholarship.org]

- 14. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Stability of Lignoceric Acid-d4-1 Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and protocols for the proper storage and handling of Lignoceric acid-d4-1 solutions, ensuring their stability and integrity for research and development applications. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound (Tetracosanoic-d4 acid) is a stable isotope-labeled saturated very-long-chain fatty acid. It is a crucial internal standard for mass spectrometry-based quantification of lignoceric acid and serves as a tracer in studies of fatty acid metabolism and related disorders, such as adrenoleukodystrophy and Zellweger syndrome. The deuterium (B1214612) labeling provides a distinct mass shift, enabling precise differentiation from its endogenous, unlabeled counterpart. Maintaining the chemical and isotopic stability of this compound solutions is paramount for their effective use.

Storage and Handling of this compound

The stability of this compound, both in its solid form and in solution, is influenced by temperature, solvent, and exposure to light and oxygen.

Solid Form

In its solid (powder) form, this compound is relatively stable. For optimal long-term storage, it should be kept in a tightly sealed container, protected from light, at low temperatures.

Table 1: Recommended Storage Conditions for Solid this compound

| Storage Temperature | Recommended Duration |

| -20°C | Up to 3 years |

| 4°C | Up to 2 years |

Data compiled from supplier technical data sheets.

In Solution

Once dissolved, the stability of this compound is highly dependent on the solvent and storage conditions. It is crucial to use high-purity solvents and to minimize exposure to oxygen to prevent degradation.

Table 2: Recommended Storage Conditions for this compound Solutions

| Storage Temperature | Recommended Duration | Common Solvents |

| -80°C | Up to 6 months | Ethanol, DMSO, Chloroform |

| -20°C | Up to 1 month | Ethanol, DMSO, Chloroform |

Data compiled from supplier technical data sheets.[1][2]

Key Handling Practices for Solutions:

-

Inert Atmosphere: To prevent oxidation, overlay the solvent with an inert gas like argon or nitrogen before sealing the storage vial.

-

Aliquotting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use vials.[1]

-

Appropriate Containers: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants that can occur with plastic containers.

-

Light Protection: Store solutions in amber vials or in the dark to prevent photo-oxidation.

Potential Degradation Pathways

The primary degradation pathways for long-chain saturated fatty acids like this compound are oxidation and, to a lesser extent, hydrolysis. For deuterated compounds, hydrogen-deuterium (H/D) exchange is also a potential concern under certain conditions.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

-

This compound powder

-

High-purity solvent (e.g., Ethanol, absolute)

-

Glass vials with Teflon-lined caps

-

Inert gas (Argon or Nitrogen)

-

Ultrasonic bath

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a clean glass vial.

-

Add the appropriate volume of the chosen solvent to achieve the desired concentration.

-

If solubility is an issue, sonicate the mixture in an ultrasonic bath to aid dissolution. For some solvents like DMSO, gentle warming may be required.[2]

-

Once fully dissolved, purge the headspace of the vial with an inert gas for 30-60 seconds.

-

Securely cap the vial and label it with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at the recommended temperature (-20°C or -80°C).

Protocol for a Forced Degradation Study

This protocol describes a forced degradation study to assess the stability of this compound solutions under various stress conditions.

Objective: To identify potential degradation products and pathways, and to establish the stability-indicating capability of the analytical method.

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C.

-

Oxidation: Add a controlled amount of a suitable oxidizing agent (e.g., hydrogen peroxide) to the solution and store at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source (e.g., in a photostability chamber).

Procedure:

-

Prepare separate samples of a known concentration of this compound solution for each stress condition and a control sample stored under recommended conditions.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the samples using a suitable stability-indicating analytical method, such as LC-MS or GC-MS.

-

Monitor for the appearance of degradation products and any decrease in the concentration of the parent compound.

Caption: Workflow for a forced degradation study.

Lignoceric Acid Metabolism

Lignoceric acid is a very-long-chain saturated fatty acid that undergoes β-oxidation primarily within peroxisomes. This metabolic pathway is crucial for breaking down these long fatty acid chains.

Caption: Simplified metabolic pathway of Lignoceric Acid.

Conclusion

The integrity of this compound solutions is critical for the validity of experimental data. By adhering to the storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the long-term stability of this important research tool. Proper preparation, storage under an inert atmosphere at appropriate low temperatures, and the use of suitable containers are key to preserving the chemical and isotopic purity of this compound solutions.

References

Methodological & Application

Application Notes and Protocols for the Use of Lignoceric Acid-d4-1 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes and is a key component of myelin and other cellular membranes. The accurate quantification of lignoceric acid in biological matrices is of significant interest in biomedical research, particularly in the study of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where elevated levels of VLCFAs are a diagnostic hallmark.

Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of fatty acids. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in these analyses. Lignoceric acid-d4-1, a deuterated analog of lignoceric acid, is an ideal internal standard as it shares near-identical chemical and physical properties with the endogenous analyte, allowing for the correction of variability introduced during sample preparation and analysis.

These application notes provide detailed protocols for the quantification of lignoceric acid in biological samples using this compound as an internal standard, employing both GC-MS and LC-MS/MS platforms.

Data Presentation: Quantitative Performance

The following tables summarize the typical performance characteristics for the quantitative analysis of lignoceric acid using this compound as an internal standard. These values are representative of what can be achieved with the described methods and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Typical Performance Characteristics for GC-MS Analysis of Lignoceric Acid

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Table 2: Typical Performance Characteristics for LC-MS/MS Analysis of Lignoceric Acid

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Experimental Protocols

Protocol 1: Quantification of Total Lignoceric Acid by GC-MS

This protocol describes the analysis of total lignoceric acid (free and esterified) in plasma samples.

1. Materials and Reagents

-

Plasma samples

-

This compound internal standard solution (10 µg/mL in methanol)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Acetyl chloride

-

Sodium bicarbonate (5% w/v in water)

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas

2. Sample Preparation

-

To a 1.5 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 500 µL of a 5% acetyl chloride solution in methanol for simultaneous hydrolysis and methylation.

-

Cap the vial tightly and heat at 100°C for 1 hour.

-

Allow the vial to cool to room temperature.

-

Add 500 µL of 5% sodium bicarbonate solution to neutralize the reaction.

-

Add 500 µL of hexane and vortex for 1 minute to extract the fatty acid methyl esters (FAMEs).

-

Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried FAMEs in 100 µL of hexane for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 25°C/min to 200°C

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Lignoceric acid methyl ester (m/z): Monitor characteristic ions (e.g., molecular ion and fragments).

-

This compound methyl ester (m/z): Monitor corresponding ions with a +4 Da shift.

-

4. Data Analysis

-

Integrate the peak areas for the selected ions of lignoceric acid methyl ester and its deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of lignoceric acid in the samples from the calibration curve.

Protocol 2: Quantification of Lignoceric Acid by LC-MS/MS

This protocol is suitable for the analysis of free lignoceric acid in plasma or other biological fluids.

1. Materials and Reagents

-

Plasma samples

-

This compound internal standard solution (100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Chloroform (B151607) (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the 100 ng/mL this compound internal standard solution.

-

Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.

-

Add 100 µL of chloroform and vortex for 30 seconds.

-

Add 100 µL of water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 100% B

-

8-10 min: Hold at 100% B

-

10.1-12 min: Return to 30% B and re-equilibrate

-

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Lignoceric Acid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lignoceric acid | 367.4 | 367.4 |

| This compound | 371.4 | 371.4 |

Note: The product ion is the same as the precursor ion as saturated fatty acids often do not fragment efficiently under standard collision energies. This is a common approach for their quantification.

4. Data Analysis

-

Integrate the peak areas for the MRM transitions of lignoceric acid and its deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of lignoceric acid in the samples from the calibration curve.

Visualization of Workflows and Pathways

Caption: General experimental workflow for the quantification of lignoceric acid.

Caption: Simplified pathway of peroxisomal beta-oxidation of VLCFAs.

Application Note and Protocol for the Quantification of Very-Long-Chain Fatty Acids using Lignoceric Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accurate quantification of VLCFAs, such as Lignoceric acid (C24:0), is crucial in biomedical research and drug development, as their accumulation is associated with several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD).[1][2] This application note provides a detailed protocol for the sensitive and accurate quantification of Lignoceric acid and other fatty acids in human plasma using a stable isotope dilution method with Lignoceric acid-d4 as an internal standard, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The use of a deuterated internal standard is critical for correcting analytical variability, ensuring high accuracy and precision.[3]

Principle of the Method

This method employs a stable isotope dilution technique where a known amount of Lignoceric acid-d4 is added to a plasma sample prior to lipid extraction and derivatization. The endogenous fatty acids and the deuterated internal standard are co-extracted and derivatized to their corresponding fatty acid methyl esters (FAMEs). FAMEs are more volatile and less polar, making them suitable for GC-MS analysis.[4] Quantification is achieved by comparing the peak area ratio of the endogenous fatty acid FAME to the Lignoceric acid-d4 FAME against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade methanol, chloroform (B151607), hexane (B92381), and acetonitrile.

-

Reagents: 14% Boron trifluoride (BF3) in methanol, anhydrous sodium sulfate (B86663), 0.9% NaCl solution.

-

Internal Standard Stock Solution: Lignoceric acid-d4 (1 mg/mL in chloroform).

-

Calibration Standard Stock Solution: A mixture of fatty acids, including Lignoceric acid, at known concentrations in chloroform.

Sample Preparation and Lipid Extraction

-

Thaw frozen plasma samples on ice.

-

To a 100 µL plasma sample in a glass tube, add 10 µL of the Lignoceric acid-d4 internal standard stock solution.

-

Add 2 mL of chloroform and 4 mL of methanol. Vortex vigorously for 2 minutes to ensure thorough mixing.[5]

-

Add another 2 mL of chloroform and vortex for 1 minute.

-

Add 2 mL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.[5]

-

Centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[5]

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[5]

-

Seal the tube tightly with a PTFE-lined cap and heat at 100°C for 30 minutes.[5]

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 2 mL of distilled water. Vortex for 1 minute to extract the FAMEs into the hexane layer.[5]

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer to a GC vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[5]

GC-MS Analysis

-

GC Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.[5]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[5]

-

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

Data Presentation

Table 1: GC-MS SIM Parameters for Selected Fatty Acid Methyl Esters

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Palmitic acid methyl ester | ~12.5 | 270.2 | 74.1, 87.1 |

| Stearic acid methyl ester | ~14.8 | 298.3 | 74.1, 87.1 |

| Oleic acid methyl ester | ~14.9 | 296.3 | 55.1, 69.1 |

| Linoleic acid methyl ester | ~15.4 | 294.3 | 67.1, 81.1 |

| Arachidic acid methyl ester | ~18.9 | 326.3 | 74.1, 87.1 |

| Behenic acid methyl ester | ~22.8 | 354.3 | 74.1, 87.1 |

| Lignoceric acid methyl ester | ~26.5 | 382.4 | 74.1, 87.1 |

| Lignoceric acid-d4 methyl ester | ~26.4 | 386.4 | 74.1, 87.1 |

Table 2: Representative Quantitative Data of Fatty Acids in Human Plasma

| Fatty Acid | Healthy Control (nmol/mL) | Patient Sample (nmol/mL) | Reference Range (nmol/mL) |

| Palmitic Acid (C16:0) | 2550 | 2800 | 1480-3730[6] |

| Stearic Acid (C18:0) | 850 | 950 | 100-1000[7][8] |

| Oleic Acid (C18:1) | 1800 | 2000 | 30-3200[7][8] |

| Linoleic Acid (C18:2) | 3500 | 3200 | 200-5000[7][8] |

| Arachidic Acid (C20:0) | 15 | 25 | - |

| Behenic Acid (C22:0) | 20 | 45 | - |

| Lignoceric Acid (C24:0) | 2.5 | 15.0 | - |

Mandatory Visualization

Caption: Workflow for fatty acid quantification.

Caption: Simplified VLCFA metabolism pathway.

References

- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. agilent.com [agilent.com]

- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid Profile, Essential, Plasma - ProMedica Laboratories [promedicalabs.testcatalog.org]

- 7. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

Application Note: Quantitative Analysis of Lignoceric Acid-d4-1 by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Lignoceric acid-d4-1 using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a widely utilized approach involving extraction, derivatization to form pentafluorobenzyl (PFB) esters, and subsequent analysis by GC with negative chemical ionization (NCI) mass spectrometry. This method is highly specific and provides excellent sensitivity, making it suitable for the analysis of this compound in various matrices, particularly in its common application as an internal standard in lipidomic studies.

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid. Its deuterated analogue, this compound, serves as an invaluable internal standard for the accurate quantification of endogenous fatty acids in biological samples.[1][2] The stable isotope labeling allows for correction of sample loss during preparation and variations in instrument response.[3] Accurate and precise quantification of this compound is therefore critical for the reliability of such studies.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids due to its high chromatographic resolution and sensitive detection capabilities.[3] However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters.[4] This application note describes the derivatization of this compound to its pentafluorobenzyl (PFB) ester, which can be sensitively detected using negative chemical ionization (NCI) mass spectrometry.[1][4] The PFB derivatives exhibit excellent electron-capturing properties, leading to a significant enhancement in sensitivity compared to other ionization techniques.[3]

Experimental

Sample Preparation and Extraction

A liquid-liquid extraction procedure is employed to isolate fatty acids from the sample matrix. The following protocol is a general guideline and can be adapted for various sample types such as plasma, cell cultures, or tissues.[1][2]

Materials:

-

Sample containing this compound

-

Methanol (B129727) (HPLC grade)

-

Iso-octane (HPLC grade)

-

1N Hydrochloric Acid (HCl)

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a known volume or weight of the sample in a glass centrifuge tube, add a sufficient volume of methanol. For cell pellets, methanol aids in cell lysis.

-

Acidify the sample to a final concentration of approximately 25 mM HCl to ensure the fatty acids are in their protonated form.

-

Add an equal volume of iso-octane to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the fatty acids into the organic phase.

-

Centrifuge the sample at 3000 x g for 5 minutes to achieve phase separation.

-

Carefully transfer the upper organic (iso-octane) layer to a clean glass tube.

-

Repeat the extraction (steps 3-6) with a fresh aliquot of iso-octane to maximize recovery.

-

Combine the organic extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Pentafluorobenzyl (PFB) Esters

The dried lipid extract is derivatized to form volatile PFB esters.

Materials:

-

Dried lipid extract

-

Pentafluorobenzyl bromide (PFB-Br) solution (1% in acetonitrile)

-

N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)

-

Acetonitrile (B52724) (HPLC grade)

-

Iso-octane (HPLC grade)

-

Heating block or water bath

Procedure:

-

To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[1]

-

Cap the tube tightly and vortex briefly.

-

Incubate the reaction mixture at room temperature for 20 minutes.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried derivatized sample in a known volume of iso-octane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis

The derivatized sample is analyzed by GC-MS using a system equipped with a suitable capillary column and a mass spectrometer capable of negative chemical ionization.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | DB-225, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar capillary column) |

| Injector | Split/splitless, operated in splitless mode |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature of 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 min |

| Mass Spectrometer | Agilent 5973N or equivalent with NCI capabilities |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Reagent Gas | Methane |

| Source Temperature | 280°C |

| Transfer Line Temp | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data

The quantification of this compound is performed by monitoring its characteristic carboxylate anion ([M-H]⁻) after derivatization.

| Analyte | Derivatization | Expected Retention Time (min) | Monitored Ion (m/z) |

| This compound | Pentafluorobenzyl (PFB) Ester | 20 - 25* | 371.7 |

*The retention time is an estimate and will vary depending on the specific GC column, oven temperature program, and other chromatographic conditions. It is essential to confirm the retention time with a standard under the specific analytical conditions used.

Diagrams

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

Protocol 1: Extraction of this compound from Plasma

-

Pipette 200 µL of plasma into a 15 mL glass centrifuge tube.

-

Add 300 µL of Dulbecco's Phosphate-Buffered Saline (dPBS).

-

Add 1 volume of methanol and mix.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

Add 2 mL of iso-octane to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper iso-octane layer to a clean glass tube.

-

Repeat the extraction with another 2 mL of iso-octane.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

Protocol 2: Derivatization and GC-MS Analysis

-

To the dried extract from Protocol 1, add 25 µL of 1% (v/v) pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% (v/v) N,N-diisopropylethylamine in acetonitrile.

-

Cap the tube and vortex for 10 seconds.

-

Allow the reaction to proceed at room temperature for 20 minutes.

-

Dry the reaction mixture under a stream of nitrogen.

-

Reconstitute the sample in 50 µL of iso-octane.

-

Transfer the reconstituted sample to a GC vial with a micro-insert.

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire data using the parameters outlined in the "GC-MS Analysis" table.

-

Quantify this compound by monitoring the ion at m/z 371.7.

Conclusion

The described method provides a reliable and highly sensitive approach for the quantification of this compound by GC-MS. The protocol, involving liquid-liquid extraction and derivatization to PFB esters followed by NCI detection, is well-established for fatty acid analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate measurement of this important deuterated standard.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application of Lignoceric Acid-d4-1 in Lipidomics Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that plays a crucial role in various biological processes and is implicated in several metabolic disorders. Its accurate quantification in complex biological matrices is essential for lipidomics research, clinical diagnostics, and drug development. Lignoceric acid-d4-1, a stable isotope-labeled internal standard, is an indispensable tool for achieving precise and accurate measurements of lignoceric acid and other very-long-chain fatty acids (VLCFAs) using mass spectrometry-based techniques. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in lipidomics research.

Stable isotope dilution (SID) is a powerful analytical method that utilizes stable isotope-labeled compounds as internal standards to correct for sample loss during preparation and for variations in instrument response.[1][2] this compound, being chemically identical to its endogenous counterpart, co-elutes during chromatography and experiences the same ionization and fragmentation efficiencies in the mass spectrometer.[2] This allows for highly accurate and precise quantification by measuring the ratio of the endogenous analyte to the labeled internal standard.

Core Applications in Lipidomics

The primary application of this compound in lipidomics is as an internal standard for the quantitative analysis of lignoceric acid and other VLCFAs by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Stable Isotope Dilution Analysis: This is the gold standard for quantitative bioanalysis.[1] A known amount of this compound is spiked into a biological sample at the beginning of the sample preparation process. The ratio of the endogenous (unlabeled) lignoceric acid to the deuterated standard is then measured by mass spectrometry. This ratio is used to calculate the exact concentration of the endogenous lignoceric acid, compensating for any losses during extraction, derivatization, and analysis.[1][2]

-

Metabolic Flux Analysis: While not a direct tracer for flux analysis due to its saturated nature, accurate quantification of lignoceric acid pools using this compound is crucial for understanding the dynamics of fatty acid metabolism. By measuring the changes in the concentration of lignoceric acid over time under different experimental conditions, researchers can gain insights into the overall flux through pathways involving VLCFAs.

-

Clinical Research and Diagnostics: Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, are biomarkers for several genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3] The accurate quantification of lignoceric acid using this compound is therefore critical for the diagnosis and monitoring of these diseases.

Quantitative Data Presentation

The following table summarizes representative quantitative performance data for the analysis of very-long-chain fatty acids using stable isotope dilution mass spectrometry. While specific performance characteristics can vary depending on the laboratory, instrumentation, and matrix, these values provide a general expectation for methods employing deuterated internal standards like this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reference(s) |

| Limit of Detection (LOD) | 1 - 10 pg on column | 0.01 - 5 ng/mL | [4][5][6][7] |

| Limit of Quantification (LOQ) | 5 - 50 pg on column | 0.1 - 10 ng/mL | [4][5][6][7] |

| Linearity (R²) | > 0.99 | > 0.99 | [4][6] |

| Recovery | 85 - 115% | 90 - 110% | [8][9] |

| Intra-day Precision (%CV) | < 10% | < 15% | [3][7] |

| Inter-day Precision (%CV) | < 15% | < 15% | [3][7] |

Experimental Protocols

I. Quantification of Lignoceric Acid by GC-MS using this compound Internal Standard

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.

A. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in ethanol)

-

Unlabeled lignoceric acid standard for calibration curve

-

Solvents: Methanol, isooctane (B107328), acetonitrile (B52724) (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br)

-

Biological matrix (e.g., plasma, cell pellet, tissue homogenate)

B. Sample Preparation and Extraction

-

Sample Aliquoting: Take a defined amount of the biological sample (e.g., 100 µL of plasma, 1x10^6 cells, or 10 mg of tissue).

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.

-

Hydrolysis (for total fatty acid analysis):

-

Add 1 mL of 0.5 M methanolic KOH.

-

Incubate at 60°C for 1 hour to release fatty acids from complex lipids.

-

Cool to room temperature and acidify with 1 M HCl to a pH < 3.

-

-

Liquid-Liquid Extraction:

-

Add 2 mL of isooctane to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (isooctane) to a clean tube.

-

Repeat the extraction step with another 2 mL of isooctane and combine the organic layers.

-

-

Drying: Evaporate the combined isooctane extracts to dryness under a gentle stream of nitrogen.

C. Derivatization

-

Reconstitute the dried extract in 50 µL of acetonitrile.

-

Add 25 µL of 1% (v/v) DIPEA in acetonitrile.

-

Add 25 µL of 1% (v/v) PFB-Br in acetonitrile.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the derivatized sample in 100 µL of isooctane for GC-MS analysis.

D. GC-MS Analysis

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms, 30 m x 0.25 mm x 0.25 µm or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent MSD or equivalent.

-

Ionization Mode: Negative Chemical Ionization (NCI).

-

Detection Mode: Selected Ion Monitoring (SIM) of the [M-PFB]- ions for lignoceric acid and this compound.

II. Quantification of Lignoceric Acid by LC-MS/MS using this compound Internal Standard

This protocol provides a general framework for the LC-MS/MS analysis of underivatized very-long-chain fatty acids.

A. Materials and Reagents

-

This compound internal standard solution (e.g., 10 µg/mL in methanol)

-

Unlabeled lignoceric acid standard for calibration curve

-

Solvents: Methanol, isopropanol, acetonitrile, water (LC-MS grade)

-

Reagents: Formic acid, Ammonium (B1175870) acetate